ZM323881 hydrochloride

Description

Properties

IUPAC Name |

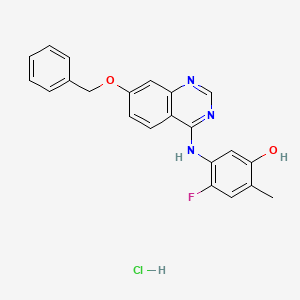

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRHWGLIYGJSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZM323881 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its role in signaling pathways. This compound serves as a critical tool for investigating the physiological and pathological roles of VEGFR-2 signaling and as a reference compound in the development of novel anti-angiogenic therapies.

Core Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR).[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A).[1][2] The blockade of VEGFR-2 autophosphorylation is a critical event, as it abrogates the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[2][3] The high selectivity of ZM323881 for VEGFR-2 over other receptor tyrosine kinases, including VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, makes it a precise tool for studying VEGFR-2 specific functions.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Reference(s) |

| VEGFR-2 (KDR) | < 2 nM | [3][4][5] |

| VEGFR-1 | > 50 µM | [2] |

| PDGFRβ | > 50 µM | |

| FGFR1 | > 50 µM | |

| EGFR | > 50 µM | |

| erbB2 | > 50 µM |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulant | IC50 Value | Reference(s) |

| Endothelial Cell Proliferation | HUVEC | VEGF-A | 8 nM | [3] |

| Endothelial Cell Proliferation | HUVEC | EGF | 1.9 µM | [3][6] |

| Endothelial Cell Proliferation | HUVEC | bFGF | 1.6 µM | [3][6] |

| Neural Stem Cell Proliferation | Neural Stem Cells | VEGF | < 1 µM | [3] |

Key Signaling Pathways Affected

This compound, by selectively inhibiting VEGFR-2, blocks multiple downstream signaling pathways crucial for angiogenic processes. The binding of VEGF-A to VEGFR-2 typically leads to the activation of pathways involving ERK, p38 MAPK, Akt, and Rac1. ZM323881 has been shown to effectively block the VEGF-A-induced activation of these key signaling nodes.[3]

Caption: ZM323881 inhibits VEGFR-2 signaling cascade.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of this compound.

In Vitro Kinase Assay for VEGFR-2 Inhibition

Objective: To determine the IC50 value of this compound for the inhibition of VEGFR-2 tyrosine kinase activity.

Methodology:

-

Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[7]

-

Compound Incubation: this compound is serially diluted and incubated with recombinant human VEGFR-2 enzyme in a buffer containing 10 mM MnCl2 and 2 µM ATP at room temperature for 20 minutes.[7]

-

Phosphorylation Detection: The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate (e.g., TMB or ABTS) are used for detection.[7]

-

Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.[7]

HUVEC Proliferation Assay

Objective: To assess the effect of this compound on VEGF-A-induced endothelial cell proliferation.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1,000 cells/well and allowed to attach.[4]

-

Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of a stimulating growth factor such as VEGF-A (e.g., 3 ng/mL).[4]

-

Incubation: The cultures are incubated for 4 days.[4]

-

Proliferation Measurement: On day 4, cell proliferation is assessed. A common method is the incorporation of ³H-thymidine. Cultures are pulsed with 1 µCi/well of ³H-thymidine for 4 hours.[2][4]

-

Data Collection: Cells are harvested, and the amount of incorporated tritium (B154650) is quantified using a beta-counter.[4]

-

Data Analysis: IC50 values are determined by interpolating from the dose-response curve.[4]

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation of downstream signaling proteins like ERK, Akt, and p38.

Methodology:

-

Cell Culture and Starvation: Human Aortic Endothelial Cells (HAECs) or HUVECs are cultured to near confluence and then serum-starved for a period (e.g., 24 hours) to reduce basal signaling.

-

Inhibitor Pre-treatment: Cells are pre-treated with this compound (e.g., 1 µM) for a specified time (e.g., 1 hour).[3]

-

Stimulation: Cells are then stimulated with VEGF-A for a short period (e.g., 5-30 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vitro setting.

Caption: A typical workflow for in vitro studies of ZM323881.

Conclusion

This compound is a powerful and selective research tool for the investigation of VEGFR-2-mediated signaling. Its well-characterized mechanism of action, potent inhibitory activity, and high selectivity make it an invaluable compound for dissecting the roles of VEGFR-2 in angiogenesis and for serving as a benchmark in the development of new anti-angiogenic agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 7. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]

ZM323881 Hydrochloride: A Technical Guide to its Potent and Selective VEGFR-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZM323881 hydrochloride, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its mechanism of action, selectivity profile, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that exerts its biological effects through the specific inhibition of the VEGFR-2 tyrosine kinase activity.[1][2] Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis (the formation of the embryonic circulatory system) and angiogenesis (the formation of new blood vessels from pre-existing ones).[2][3] The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the activation of extracellular regulated-kinase (ERK), p38, Akt, and endothelial nitric oxide synthase (eNOS).[4] These pathways collectively promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[2][4]

This compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of VEGFR-2, effectively blocking the autophosphorylation of the receptor and the subsequent downstream signaling events.[1][2] This inhibition has been shown to block VEGF-A-mediated increases in vascular permeability and endothelial cell proliferation.[2][4]

Kinase Selectivity Profile

A key attribute of this compound is its remarkable selectivity for VEGFR-2 over other receptor tyrosine kinases. This high degree of selectivity minimizes off-target effects, making it a valuable tool for studying VEGFR-2-specific signaling and a promising candidate for therapeutic development.

| Kinase Target | IC50 |

| VEGFR-2 (KDR) | < 2 nM [1][4][5] |

| VEGFR-1 | > 50 µM[2] |

| PDGFRβ | > 50 µM[6] |

| FGFR1 | > 50 µM[6] |

| EGFR | > 50 µM[6] |

| ErbB2 | > 50 µM[6] |

| Table 1: In vitro kinase inhibition profile of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. |

Cellular Activity

The potent enzymatic inhibition of VEGFR-2 by this compound translates to significant cellular effects. In vitro studies have demonstrated its ability to inhibit endothelial cell proliferation and other VEGF-A-induced cellular responses.

| Cell-Based Assay | Cell Type | Stimulant | IC50 |

| Proliferation | HUVEC | VEGF-A | 8 nM[4][6] |

| Proliferation | HUVEC | EGF | 1.9 µM[4] |

| Proliferation | HUVEC | bFGF | 1.6 µM[4] |

| Table 2: Cellular activity of this compound. HUVEC (Human Umbilical Vein Endothelial Cells), EGF (Epidermal Growth Factor), bFGF (basic Fibroblast Growth Factor). |

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound.

In Vitro Kinase Assay (General Protocol)

-

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of a specific kinase by 50% (IC50).

-

Principle: These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by a kinase. The inhibition of this process by a compound is quantified. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a substrate, and fluorescence- or luminescence-based assays that detect either the phosphorylated product or the depletion of ATP.

-

General Procedure:

-

Reaction Setup: In a multi-well plate, the purified kinase enzyme is incubated with varying concentrations of the inhibitor (this compound).

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP (often in the presence of MgCl2).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

-

Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Detection: The amount of phosphorylated substrate or remaining ATP is measured using a suitable detection method (e.g., scintillation counting, fluorescence polarization, or luminescence).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

-

Objective: To assess the effect of this compound on VEGF-A-induced endothelial cell proliferation.

-

Principle: The incorporation of [³H]-thymidine into newly synthesized DNA is a measure of cell proliferation.

-

Procedure:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in multi-well plates and allowed to attach.

-

Serum Starvation: Cells are typically serum-starved for a period to synchronize their cell cycle.

-

Treatment: Cells are pre-treated with various concentrations of this compound before being stimulated with VEGF-A.

-

[³H]-Thymidine Labeling: [³H]-thymidine is added to the cell culture medium, and the cells are incubated to allow for its incorporation into the DNA of proliferating cells.

-

Harvesting and Measurement: The cells are harvested, and the amount of incorporated [³H]-thymidine is quantified using a scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-A-stimulated control group, and IC50 values are determined.

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins.

-

Procedure:

-

Cell Treatment: Endothelial cells are treated with this compound and then stimulated with VEGF-A.

-

Cell Lysis: The cells are lysed to release their protein contents.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR-2, phospho-ERK). A separate blot is often performed with an antibody to the total protein as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction that can be detected.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Caption: A typical workflow for assessing kinase inhibitor selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]

ZM323881 Hydrochloride: A Technical Guide to its Application as a Selective VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

ZM323881 hydrochloride is a potent and highly selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] This technical guide provides an in-depth overview of its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research, particularly in the fields of angiogenesis and cancer biology.

Core Mechanism of Action

This compound exerts its biological effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain. Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein that promotes angiogenesis—the formation of new blood vessels—a process fundamental to tumor growth, metastasis, and various other pathological conditions like diabetic retinopathy and arthritis.[2]

Upon binding of VEGF-A to its receptor, VEGFR-2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the MAPK (ERK), PI3K/Akt, and p38 pathways, which collectively drive endothelial cell proliferation, migration, survival, and increased vascular permeability.[3]

ZM323881 selectively inhibits this initial autophosphorylation step of VEGFR-2, thereby blocking the entire downstream signaling cascade.[2] This leads to the abrogation of VEGF-A-induced angiogenic processes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Activity of this compound

| Target/Process | Cell Type/Assay Condition | IC50 Value | Reference |

| VEGFR-2 Tyrosine Kinase | Enzyme Assay | < 2 nM | [1][2][4][5] |

| VEGF-A-induced Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 8 nM | [1][2][3][5] |

| EGF-induced Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.9 µM | [3] |

| bFGF-induced Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.6 µM | [3] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 Value | Reference |

| VEGFR-2 | < 2 nM | [1][2][4][5] |

| VEGFR-1 | > 50 µM | [1][2] |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 50 µM | [1][5] |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | > 50 µM | [1][5] |

| Epidermal Growth Factor Receptor (EGFR) | > 50 µM | [1][5] |

| ErbB2 | > 50 µM | [1][5] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by ZM323881.

Experimental Protocols

VEGFR-2 Tyrosine Kinase Activity Assay

This protocol details an in vitro enzyme assay to determine the IC50 value of ZM323881 against VEGFR-2.

Methodology:

-

Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

-

Compound Incubation: this compound, at various concentrations, is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl2 and 2 µM ATP.[4][5]

-

Phosphorylation Detection: Phosphorylated tyrosine residues are detected through sequential incubation with:

-

Data Analysis: The absorbance is read using a plate reader, and IC50 values are interpolated by non-linear regression analysis.

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Endothelial Cell Proliferation Assay

This protocol describes a cell-based assay to measure the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.[4]

Methodology:

-

Cell Plating: Human Umbilical Vein Endothelial Cells (HUVEC), between passages 2 and 8, are plated in 96-well plates at a density of 1000 cells per well.[4]

-

Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of a pro-proliferative stimulus such as VEGF-A (e.g., 3 ng/mL).[4]

-

Incubation: The cultures are incubated for 4 days to allow for cell proliferation.[4]

-

Thymidine Incorporation: On day 4, each well is pulsed with 1 µCi of ³H-thymidine and incubated for an additional 4 hours.[4]

-

Harvesting and Measurement: Cells are harvested, and the incorporation of tritium (B154650) (³H) is measured using a beta-counter to quantify DNA synthesis, which is a proxy for cell proliferation.[4]

-

Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of ³H-thymidine incorporation.

In Vivo Applications

Preclinical in vivo studies have demonstrated the efficacy of ZM323881. For instance, in frog mesenteric microvessels, ZM323881 was shown to reversibly abolish the increase in vascular permeability mediated by VEGF-A, confirming its potent anti-permeability effects in a living system.[2] The effectiveness in this model was confirmed by Western blot analysis of protein extracts from frog lungs, which showed inhibition of VEGF-A-induced phosphorylation.[2]

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR-2 in angiogenesis and related pathologies. Its high potency and selectivity make it an excellent agent for in vitro and in vivo preclinical studies aimed at understanding the molecular mechanisms of angiogenesis and for the early-stage evaluation of anti-angiogenic therapeutic strategies. Researchers using this compound should adhere to the detailed protocols to ensure reproducible and accurate results.

References

- 1. bio-techne.com [bio-techne.com]

- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]

ZM323881 Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the associated signaling pathways and developmental timeline. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, angiogenesis, and drug development.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is critical in various physiological processes, but its dysregulation is a hallmark of several pathological conditions, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1] The VEGF/VEGFR-2 signaling pathway, therefore, represents a prime target for therapeutic intervention. This compound, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride, emerged from research efforts as a novel, potent, and selective inhibitor of VEGFR-2 tyrosine kinase activity.[1]

Discovery and History

The following diagram provides a logical flow of the key stages in the discovery and characterization of a compound like ZM323881.

Mechanism of Action

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1] ZM323881 acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by ZM323881.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 | Reference |

| VEGFR-2 (KDR) | < 2 nM | [1][4][5] |

| VEGFR-1 (Flt-1) | > 50 µM | [1][2][3] |

| PDGFRβ | > 50 µM | [2][3] |

| FGFR1 | > 50 µM | [2][3] |

| EGFR | > 50 µM | [2][3] |

| erbB2 | > 50 µM | [2][3] |

Table 2: In Vitro Cellular Activity

| Assay | Cell Type | Stimulant | IC50 | Reference |

| Endothelial Cell Proliferation | HUVEC | VEGF-A | 8 nM | [1][2][3] |

| Endothelial Cell Proliferation | HUVEC | EGF | 1.9 µM | [6] |

| Endothelial Cell Proliferation | HUVEC | bFGF | 1.6 µM | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of ZM323881 against various tyrosine kinases.

Methodology:

-

Recombinant kinase domains of the target enzymes (e.g., VEGFR-2, VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2) are utilized.

-

The compound (ZM323881) at various concentrations is incubated with the kinase enzyme in a suitable buffer (e.g., HEPES, pH 7.5) containing 10 mM MnCl2 and 2 µM ATP.

-

The reaction is initiated in 96-well plates coated with a synthetic substrate, such as a poly(Glu, Ala, Tyr) 6:3:1 random copolymer.

-

The plates are incubated for a defined period (e.g., 20 minutes) at room temperature to allow for phosphorylation of the substrate.

-

The level of tyrosine phosphorylation is quantified using an ELISA-based method. This involves sequential incubations with a mouse anti-phosphotyrosine antibody, a horseradish peroxidase (HRP)-conjugated sheep anti-mouse IgG antibody, and a chromogenic substrate like 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).

-

The absorbance is read using a plate reader, and IC50 values are calculated from the dose-response curves.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a low density (e.g., 1000 cells/well) in appropriate growth medium.

-

The cells are allowed to adhere and are then treated with various concentrations of ZM323881 in the presence or absence of a stimulant such as VEGF-A (e.g., 3 ng/mL).

-

The cultures are incubated for a period of 4 days to allow for cell proliferation.

-

On the final day of incubation, the cells are pulsed with 1 µCi/well of 3H-thymidine and incubated for an additional 4 hours.

-

The cells are then harvested onto filter mats, and the amount of incorporated tritium (B154650) is measured using a beta-counter.

-

The IC50 value, representing the concentration of ZM323881 that inhibits 50% of the VEGF-A-induced proliferation, is determined from the dose-response curve.

In Vivo Vascular Permeability Assay (Frog Mesenteric Microvessels)

Objective: To evaluate the in vivo effect of ZM323881 on VEGF-A-mediated increases in vascular permeability.

Methodology:

-

The mesenteric microvessels of an anesthetized frog are perfused.

-

The Landis-Michel technique is employed to measure the hydraulic conductivity of the microvessels, which is an indicator of vascular permeability.

-

A baseline measurement of hydraulic conductivity is established.

-

VEGF-A is introduced into the perfusate to induce an increase in vascular permeability, and the hydraulic conductivity is re-measured.

-

ZM323881 is then added to the perfusate along with VEGF-A, and the hydraulic conductivity is measured again to determine the inhibitory effect of the compound.

-

To assess the reversibility of the inhibition, the vessels are subsequently perfused with a solution containing only VEGF-A.

Preclinical and Clinical Development

While ZM323881 has been extensively used as a research tool to probe the function of VEGFR-2 in various biological systems, there is limited publicly available information regarding its advancement into formal preclinical and clinical development for therapeutic use. Searches for clinical trials specifically involving this compound did not yield any results. This suggests that the compound may have been primarily utilized as a lead compound for further optimization or as a pharmacological tool for in vitro and in vivo research rather than being progressed as a clinical candidate itself.

Conclusion

This compound is a foundational molecule in the study of VEGFR-2 signaling. Its high potency and selectivity have made it an invaluable tool for elucidating the role of VEGFR-2 in angiogenesis and various pathological conditions. The data and protocols presented in this guide offer a comprehensive overview of its initial characterization. While its direct clinical development appears limited, the knowledge gained from studies involving ZM323881 has undoubtedly contributed to the broader success of anti-angiogenic therapies in the clinic.

References

- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

An In-depth Technical Guide to ZM323881 Hydrochloride

Introduction: ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2][3] As a key regulator of angiogenesis—the formation of new blood vessels—VEGF and its signaling pathways are critical in both normal physiological processes and pathological conditions like cancer.[4][5] ZM323881, an anilinoquinazoline (B1252766) compound, specifically targets the tyrosine kinase activity of VEGFR-2, thereby blocking the signaling cascade responsible for endothelial cell proliferation and migration.[6][7] Its high selectivity makes it a valuable tool for researchers studying angiogenesis and a potential candidate for therapeutic development.[8]

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and preparation for experimental use.

| Property | Value | Citation(s) |

| Molecular Weight | 411.86 g/mol | [2][3][9] |

| Molecular Formula | C₂₂H₁₈FN₃O₂·HCl | [2][3][10] |

| IUPAC Name | 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride | [4][10] |

| CAS Number | 193000-39-4 | [2][3][10] |

| Purity | ≥98% (by HPLC) | [2][3][10] |

| Solubility | Soluble in DMSO to 50 mM (20.59 mg/mL) | [2][10] |

| Storage Conditions | Desiccate at +4°C | [2][3][10] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects by competitively inhibiting the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2.[11] In normal angiogenesis, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[8] This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[9]

ZM323881 selectively blocks this initial autophosphorylation step, effectively shutting down the entire downstream cascade.[6] This leads to the inhibition of VEGF-induced membrane extension, cell migration, and tube formation in endothelial cells.[9][12] The compound's high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, and EGFR, minimizes off-target effects, making it a precise tool for studying VEGFR-2-specific functions.[3][7][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. rndsystems.com [rndsystems.com]

- 4. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 10. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]

- 11. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

ZM323881 Hydrochloride: A Technical Guide for Researchers

CAS Number: 193000-39-4

This technical guide provides an in-depth overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Compound Information

This compound is a synthetic, small-molecule inhibitor belonging to the anilinoquinazoline (B1252766) class of compounds. It has been identified as a highly potent and selective antagonist of VEGFR-2, a key mediator of angiogenesis.

| Property | Value |

| CAS Number | 193000-39-4 |

| Molecular Formula | C₂₂H₁₈FN₃O₂・HCl |

| Molecular Weight | 411.86 g/mol |

| Purity | ≥98% |

| Appearance | White to beige powder |

| Storage | Desiccate at 2-8°C |

Mechanism of Action

ZM323881 exerts its biological effects through the specific inhibition of the VEGFR-2 tyrosine kinase domain. Vascular Endothelial Growth Factor A (VEGF-A) is a critical signaling protein involved in vasculogenesis and angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

ZM323881 competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation of the receptor. This blockade of the initial signaling event effectively abrogates all downstream effects of VEGF-A stimulation.

Biological Activity and Potency

This compound is characterized by its high potency and selectivity for VEGFR-2 over other receptor tyrosine kinases.

In Vitro Potency

| Target/Assay | IC₅₀ |

| VEGFR-2 (KDR) Kinase Activity | < 2 nM[1][2][3] |

| VEGF-A-induced Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation | 8 nM[1] |

Selectivity Profile

ZM323881 demonstrates significant selectivity for VEGFR-2. The IC₅₀ values for other related kinases are substantially higher, indicating a favorable selectivity window.

| Kinase | IC₅₀ |

| VEGFR-1 (Flt-1) | > 50 µM |

| PDGFRβ | > 50 µM |

| FGFR1 | > 50 µM |

| EGFR | > 50 µM |

| ErbB2 | > 50 µM |

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, are not extensively available in the public domain. However, based on its classification as a 4-anilinoquinazoline (B1210976) derivative, some general pharmacokinetic characteristics of this class of inhibitors can be considered, though they may not be directly applicable to ZM323881. Generally, small-molecule tyrosine kinase inhibitors exhibit variable oral bioavailability and are often metabolized by the cytochrome P450 system. Specific pharmacokinetic studies are required to accurately determine the profile of ZM323881.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of ZM323881 on VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound dissolved in DMSO

-

96-well microplates

-

Phospho-tyrosine specific antibody (e.g., PY20) conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted ZM323881 or vehicle (DMSO) to the wells.

-

Add recombinant VEGFR-2 kinase to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by washing the plate three times with wash buffer.

-

Add the HRP-conjugated anti-phospho-tyrosine antibody to each well and incubate at room temperature for 1 hour.

-

Wash the plate three times with wash buffer.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of ZM323881 and determine the IC₅₀ value using non-linear regression analysis.

Endothelial Cell Proliferation Assay

This protocol describes a method to assess the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation using a crystal violet staining method.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-A

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

10% Acetic acid

-

Microplate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in EGM supplemented with 10% FBS and allow them to adhere overnight.

-

Starve the cells for 4-6 hours in EGM with 0.5% FBS.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with a final concentration of 20 ng/mL VEGF-A. Include control wells with no VEGF-A and vehicle-only controls.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Remove the medium and gently wash the cells with PBS.

-

Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Wash the plate extensively with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of proliferation for each concentration of ZM323881 and determine the IC₅₀ value.

Western Blot Analysis of Downstream Signaling

This protocol details the analysis of the phosphorylation status of key downstream signaling molecules (ERK, Akt, and p38) following VEGFR-2 inhibition by ZM323881.

Materials:

-

HUVECs

-

EGM with low serum (0.5% FBS)

-

Recombinant human VEGF-A

-

This compound dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate HUVECs and starve them as described in the proliferation assay.

-

Pre-treat the cells with ZM323881 (e.g., 100 nM) for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 20 ng/mL) for a short duration (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, demonstrating significant anti-proliferative effects on endothelial cells in vitro. Its well-defined mechanism of action makes it a valuable tool for studying the role of VEGFR-2 in angiogenesis and a potential candidate for further therapeutic development. While detailed pharmacokinetic data remains to be elucidated, the provided in-depth protocols for in vitro characterization will aid researchers in further investigating the biological activities of this compound.

References

ZM323881 Hydrochloride: A Technical Guide to a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document consolidates key molecular data, elucidates its mechanism of action through detailed signaling pathways, and outlines methodologies for critical experiments, serving as a comprehensive resource for researchers in oncology, angiogenesis, and related fields.

Core Molecular and Physicochemical Properties

This compound is a well-characterized small molecule inhibitor with specific properties that are crucial for its application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Weight | 411.86 g/mol [1][2][3][4][5] |

| Chemical Formula | C₂₂H₁₈FN₃O₂·HCl[1][2] |

| Purity | ≥98%[1][2] |

| CAS Number | 193000-39-4[1][2] |

| Solubility | Soluble to 50 mM in DMSO[1][5] |

| IC₅₀ for VEGFR-2 | < 2 nM[2] |

| IC₅₀ for VEGF-A-inducedendothelial cell proliferation | 8 nM[1][2] |

Mechanism of Action: Selective Inhibition of VEGFR-2 Signaling

This compound exerts its biological effects through the potent and selective inhibition of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

ZM323881 acts as an ATP-competitive inhibitor at the kinase domain of VEGFR-2, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways. Its selectivity for VEGFR-2 is highlighted by significantly higher IC₅₀ values for other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 (IC₅₀ > 50 μM).[1][2]

The inhibition of VEGFR-2 by ZM323881 disrupts critical signaling pathways, including:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in endothelial cell proliferation.

-

The PI3K-Akt Pathway: A crucial regulator of endothelial cell survival and anti-apoptotic signaling.

-

The p38 MAPK Pathway: Implicated in cell migration and cytoskeletal remodeling.

By blocking these pathways, ZM323881 effectively inhibits VEGF-A-induced endothelial cell proliferation and migration, key processes in angiogenesis.

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Detailed Methodologies for Key Experiments

The following protocols provide an overview of the core methodologies used to characterize the activity of this compound.

VEGFR-2 Tyrosine Kinase Activity Assay (ELISA-based)

This assay quantifies the ability of ZM323881 to inhibit the kinase activity of VEGFR-2.

-

Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

-

Kinase Reaction: Recombinant VEGFR-2 enzyme is incubated in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂, 2 µM ATP, and varying concentrations of ZM323881 for 20 minutes at room temperature.

-

Detection of Phosphorylation: The level of tyrosine phosphorylation on the substrate is detected using a primary anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-linked secondary antibody.

-

Signal Development: A colorimetric substrate for HRP, such as 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid), is added to develop a signal.

-

Data Analysis: The absorbance is read using a plate reader, and IC₅₀ values are determined by non-linear regression analysis of the dose-response curve.

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1000 cells/well.

-

Treatment: Cells are treated with varying concentrations of ZM323881 in the presence or absence of a stimulating agent like VEGF-A (e.g., 3 ng/mL).

-

Incubation: The cultures are incubated for 4 days to allow for cell proliferation.

-

Radiolabeling: On day 4, each well is pulsed with 1 µCi of ³H-thymidine and incubated for an additional 4 hours.

-

Harvesting and Measurement: Cells are harvested, and the amount of incorporated tritium (B154650) is measured using a beta-counter.

-

Data Analysis: The proliferation rate is determined by the amount of ³H-thymidine incorporation, and IC₅₀ values are calculated from the dose-response curve.

Workflow for an endothelial cell proliferation assay using ³H-thymidine incorporation.

In Vivo Microvascular Permeability Assay (Landis-Michel Technique)

This technique measures the effect of ZM323881 on VEGF-A-mediated increases in vascular permeability in living microvessels.

-

Animal Model: The experiment is typically performed in the mesenteric microvasculature of an animal model, such as a frog.

-

Microvessel Perfusion: A single microvessel is cannulated and perfused with a solution containing a marker protein (e.g., albumin).

-

Baseline Measurement: The baseline hydraulic conductivity (a measure of permeability) of the microvessel is determined.

-

VEGF-A Stimulation: The vessel is then perfused with a solution containing VEGF-A to induce an increase in permeability, which is measured.

-

Inhibitor Treatment: Subsequently, the vessel is perfused with a solution containing both VEGF-A and ZM323881.

-

Permeability Measurement: The hydraulic conductivity is measured again to determine the extent to which ZM323881 can inhibit the VEGF-A-induced increase in permeability.

-

Washout: A washout period with the control solution can be included to assess the reversibility of the inhibitor's effect.

This comprehensive guide provides essential technical information on this compound, facilitating its effective use in research and development. The detailed data, pathway diagrams, and experimental outlines are intended to support the design and execution of robust scientific investigations into angiogenesis and VEGFR-2-mediated signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ZM323881 Hydrochloride Downstream Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and vascular permeability.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by ZM323881. It details the molecule's mechanism of action, presents its quantitative inhibitory activity, and describes the subsequent effects on key cellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, this document furnishes detailed experimental protocols for assays cited and employs visualizations to elucidate complex signaling networks and workflows, serving as a vital resource for professionals in oncology, ophthalmology, and inflammatory disease research.

Mechanism of Action

ZM323881 is an anilinoquinazoline (B1252766) compound that functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[2] Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream signals that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][5]

ZM323881 selectively inhibits this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade originating from VEGFR-2.[1][3] Its remarkable selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR), makes it a precise tool for studying VEGFR-2-specific signaling and a promising candidate for targeted therapies.[1][6][7]

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) for its primary target and related cellular processes.

Table 1: In Vitro Kinase Inhibitory Activity of ZM323881

| Target Kinase | IC₅₀ Value | Reference(s) |

|---|---|---|

| VEGFR-2 (KDR) | < 2 nM | [1][3][6][7] |

| VEGFR-1 (Flt-1) | > 50 µM | [1][3] |

| PDGFRβ | > 50 µM | [6][7] |

| FGFR1 | > 50 µM | [6][7] |

| EGFR | > 50 µM | [6][7] |

| erbB2 | > 50 µM |[3][6][7] |

Table 2: Cellular Inhibitory Activity of ZM323881

| Assay | Stimulant | Cell Line | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Endothelial Cell Proliferation | VEGF-A | HUVEC | 8 nM | [1][3][7][8] |

| Endothelial Cell Proliferation | EGF | HUVEC | 1.9 µM | [7][8] |

| Endothelial Cell Proliferation | bFGF | HUVEC | 1.6 µM | [7][8] |

| Vascular Permeability | VEGF-A | Frog Mesenteric Microvessels | Abolished at 10 nM |[7] |

Core Downstream Signaling Pathways Inhibited by ZM323881

By blocking VEGFR-2 autophosphorylation, ZM323881 prevents the activation of multiple critical downstream signaling pathways essential for the angiogenic response.

References

- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways induced by vascular endothelial growth factor (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

A Technical Guide to the Role of VEGFR-2 in Angiogenesis and Cancer

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of angiogenesis—the formation of new blood vessels. We will explore its molecular mechanisms, critical role in tumor progression, and its position as a primary target for anti-cancer therapies. This document details the core signaling pathways, summarizes key quantitative data, and provides methodologies for essential experimental protocols in the study of VEGFR-2.

Introduction: VEGFR-2 at the Core of Angiogenesis

Angiogenesis is a fundamental biological process essential for growth, development, and wound healing. However, it is also a hallmark of cancer, as tumors require a dedicated blood supply to grow beyond a few millimeters in size.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase that acts as the primary mediator of the angiogenic signals induced by Vascular Endothelial Growth Factor-A (VEGF-A).[3][4]

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4][5] This phosphorylation initiates a cascade of downstream signaling events that collectively drive the key processes of angiogenesis:

-

Endothelial Cell Proliferation: Promoting the division of cells that form the lining of blood vessels.[6]

-

Migration: Guiding endothelial cells to the site where new vessels are needed.[2]

-

Survival: Preventing apoptosis (programmed cell death) of endothelial cells.[2][6]

-

Vascular Permeability: Increasing the leakiness of blood vessels, which facilitates the extravasation of plasma proteins that form a provisional matrix for migrating endothelial cells.[3][7]

Given its central role, VEGFR-2 has become a major therapeutic target for a variety of cancers.[3][8] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy to stifle tumor growth by cutting off its blood and nutrient supply.[1]

VEGFR-2 Signaling Pathways

The activation of VEGFR-2 triggers several critical downstream signaling pathways. The phosphorylation of specific tyrosine residues serves as docking sites for various adaptor proteins and enzymes, leading to the activation of distinct signaling cascades.

The PLCγ-PKC-MAPK Pathway: Driving Proliferation

One of the key signaling pathways initiated by VEGFR-2 activation proceeds through Phospholipase C gamma (PLCγ).[6]

-

Activation: Upon VEGF-A binding, VEGFR-2 autophosphorylates on tyrosine residue 1175 (Y1175), creating a docking site for PLCγ.[6][9]

-

Second Messenger Production: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Downstream Effects: DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade.[6] This pathway ultimately leads to the transcription of genes involved in endothelial cell proliferation.[6] IP3 triggers the release of intracellular calcium (Ca2+), which contributes to the activation of endothelial nitric oxide synthase (eNOS) and subsequent increases in vascular permeability.[7][10]

Caption: VEGFR-2 PLCγ-MAPK Signaling Pathway for Cell Proliferation.

The PI3K-Akt Pathway: Promoting Survival and Permeability

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major signaling axis downstream of VEGFR-2, crucial for endothelial cell survival and migration.[11][12]

-

Activation: The mechanism of PI3K activation by VEGFR-2 is complex and can involve multiple adaptor proteins. One established mechanism involves the activation of Src family kinases (SFKs) which then engage the receptor tyrosine kinase Axl, leading to the recruitment of the p85 regulatory subunit of PI3K.[11][13]

-

PIP3 Production: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]

-

Akt Activation: PIP3 recruits and activates Akt (also known as Protein Kinase B or PKB).[6][14]

-

Downstream Effects: Activated Akt phosphorylates a wide range of substrates that promote cell survival by inhibiting apoptotic proteins (e.g., Bad, caspases) and stimulate cell migration.[14] Akt also contributes to vascular permeability through the activation of eNOS.[15]

Caption: VEGFR-2 PI3K-Akt Signaling Pathway for Cell Survival and Migration.

Quantitative Data in VEGFR-2 Research

Quantitative analysis is crucial for understanding the molecular interactions and for the development of targeted therapies. This section summarizes key quantitative data related to VEGFR-2.

Ligand Binding Affinities

The affinity of VEGF-A isoforms for VEGFR-2 is a critical determinant of signaling strength. These values are typically determined using radioligand binding assays or surface plasmon resonance.[16] There is a significant enhancement in VEGF binding affinity for dimeric VEGFR2 compared to the monomeric form, with dissociation constants (Kd) of 230 pM and 10 nM, respectively, indicating a 45-fold difference.[17]

Table 1: Binding Affinities (Kd) of Human VEGF-A Isoforms to VEGFR-2

| VEGF-A Isoform | Binding Affinity (Kd) to VEGFR-2 | Method | Reference |

| VEGF-A₁₆₅ | ~0.15 - 1.82 nM | Radioligand Binding Assay | [16] |

| VEGF-A₁₂₁ | ~1.3 nM | Radioligand Binding Assay | [16] |

| VEGF-A (to monomeric VEGFR2) | 10 nM | Kinetic Analysis | [17] |

| VEGF-A (to dimeric VEGFR2) | 230 pM | Kinetic Analysis | [17] |

Inhibitor Potency (IC₅₀)

The efficacy of small molecule inhibitors targeting the VEGFR-2 kinase domain is measured by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. These are typically measured using in vitro kinase assays.

Table 2: IC₅₀ Values of Selected FDA-Approved Tyrosine Kinase Inhibitors Against VEGFR-2

| Inhibitor | IC₅₀ (VEGFR-2 Kinase Assay) | Target Cancers (Examples) | Reference |

| Sorafenib | 53.65 nM | Renal Cell Carcinoma, Hepatocellular Carcinoma | [18] |

| Sunitinib | 9 nM | Renal Cell Carcinoma, GIST | [1] |

| Axitinib | 0.2 nM | Renal Cell Carcinoma | [1] |

| Apatinib | 1 nM | Gastric Cancer | [19] |

| (Z)-FeCP-oxindole | 200 - 220 nM | Preclinical Compound | [20] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Key Experimental Protocols

The study of VEGFR-2 function and inhibition relies on a set of standardized in vitro and in vivo assays. Detailed methodologies for several key experiments are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro model to assess angiogenesis by measuring the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane extract.[21][22]

Methodology:

-

Plate Coating: Thaw basement membrane extract (e.g., Matrigel® or ECM Gel) on ice.[23][24] Using pre-cooled pipette tips, evenly coat the wells of a 96-well or 24-well plate with 50-100 µL of the extract per well.[23][24]

-

Gel Formation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the matrix to solidify into a gel.[21][24]

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) that are 70-90% confluent.[24] Resuspend the cells in the desired test medium (containing potential inhibitors or stimulators) at a concentration of 1x10⁵ to 1.5x10⁵ cells/mL.[24]

-

Incubation: Carefully add 100-300 µL of the cell suspension (1x10⁴ - 1.5x10⁴ cells) onto the surface of the solidified gel.[23][24]

-

Tube Formation: Incubate the plate for 4 to 24 hours at 37°C and 5% CO₂.[24] Tube-like structures typically form within this period.[25]

-

Visualization and Quantification: Visualize the tube network using an inverted phase-contrast microscope.[21] For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[21][23] Capture images and quantify parameters such as total tube length, number of branch points, and total area covered by tubes using image analysis software.[22]

Caption: Experimental Workflow for an Endothelial Cell Tube Formation Assay.

Western Blot for VEGFR-2 Phosphorylation

This biochemical technique is used to detect the activation state of VEGFR-2 by measuring its phosphorylation at specific tyrosine residues.

Methodology:

-

Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency.[20] Serum-starve the cells for 4-6 hours.[20]

-

Inhibitor Pre-treatment (if applicable): Pre-treat cells with various concentrations of a VEGFR-2 inhibitor or vehicle control for 1-2 hours.[20]

-

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (5-15 minutes) to induce VEGFR-2 phosphorylation.[20]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate 50 µg of total protein per sample by SDS-PAGE (e.g., 3-8% gel) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175) overnight at 4°C or for 2 hours at room temperature. In parallel, probe a separate blot with an antibody for total VEGFR-2 as a loading control.[26][27]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system. Quantify band intensity using densitometry software.[27]

In Vivo Mouse Tumor Model for Angiogenesis Studies

Animal models are indispensable for studying angiogenesis in the context of a complex tumor microenvironment and for evaluating the efficacy of anti-angiogenic drugs.[28]

Methodology:

-

Cell Culture: Culture tumor cells (e.g., human or mouse cancer cell lines) in appropriate media.[28]

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human tumor xenografts or syngeneic mice for mouse tumor models.[28]

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ cells in 100 µL of PBS or Matrigel) into the flank of the mouse.[28][29]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the anti-angiogenic agent or vehicle control according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Vessel Analysis: Process the tumors for immunohistochemistry (IHC).[30] Stain tumor sections with endothelial cell markers (e.g., CD31 or CD34) to assess microvessel density (MVD).[31] Additional stains for pericyte coverage (e.g., α-SMA) or vessel perfusion (e.g., lectin injection) can also be performed to assess vessel normalization.[32]

Conclusion and Future Directions

VEGFR-2 remains a cornerstone of angiogenesis research and a highly successful target in oncology.[1][2] The signaling pathways it governs are fundamental to the processes of endothelial cell proliferation, survival, and migration, which are co-opted by tumors to ensure their growth and metastasis.[3] While current therapies targeting the VEGF/VEGFR-2 axis, such as monoclonal antibodies and tyrosine kinase inhibitors, have significantly improved outcomes for many patients, challenges such as intrinsic and acquired resistance remain.[1][33]

Future research will likely focus on:

-

Combinatorial Therapies: Combining VEGFR-2 inhibitors with other treatments, such as immunotherapy, to overcome resistance and enhance efficacy.[7][10]

-

Understanding Resistance Mechanisms: Elucidating the molecular basis of resistance to anti-angiogenic therapies to develop strategies to circumvent it.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to VEGFR-2 targeted therapies.

-

Targeting Downstream Effectors: Developing drugs that target key nodes downstream of VEGFR-2 to offer alternative therapeutic strategies.

A continued deep understanding of the molecular biology of VEGFR-2 is paramount for the development of the next generation of more effective and durable anti-cancer treatments.

References

- 1. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Endothelial VEGFR2-PLCγ signaling regulates vascular permeability and antitumor immunity through eNOS/Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Endothelial VEGFR2-PLCγ signaling regulates vascular permeability and antitumor immunity through eNOS/Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Axl is essential for VEGF-A-dependent activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCI - Endothelial VEGFR2-PLCγ signaling regulates vascular permeability and antitumor immunity through eNOS/Src [jci.org]

- 23. corning.com [corning.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Methods to Study Angiogenesis in a Mouse Model of Prostate Cancer | Springer Nature Experiments [experiments.springernature.com]

- 31. researchgate.net [researchgate.net]

- 32. Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization in Mouse Models of Cancer | Springer Nature Experiments [experiments.springernature.com]

- 33. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM323881 Hydrochloride: A Technical Guide to a Selective VEGFR-2 Inhibitor for Anti-Angiogenic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through VEGF Receptor-2 (VEGFR-2, also known as KDR). ZM323881 hydrochloride is a potent and highly selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity. This technical guide provides an in-depth overview of ZM323881, detailing its mechanism of action, summarizing its in vitro efficacy, and providing comprehensive experimental protocols for its evaluation as an anti-angiogenic agent. While ZM323881 is well-characterized in vitro, data on its efficacy in in vivo tumor models is limited in publicly available literature.

Mechanism of Action: Selective Inhibition of VEGFR-2

ZM323881, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol, is an anilinoquinazoline (B1252766) compound.[1] It exerts its anti-angiogenic effects by selectively targeting the ATP-binding pocket of the VEGFR-2 tyrosine kinase.[1]

Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell function.[3] ZM323881 potently inhibits this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.[1]

The key signaling pathways abrogated by ZM323881 include:

-

PLCγ-PKC-MAPK/ERK Pathway: Essential for endothelial cell proliferation.[3][4]

-

PI3K/Akt Pathway: Critical for endothelial cell survival and migration.[3][5]

By blocking these pathways, ZM323881 prevents the key cellular processes required for angiogenesis: endothelial cell proliferation, migration, and survival.[1][5] Its high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, and EGFR, makes it a valuable tool for specifically interrogating the role of VEGFR-2 in physiological and pathological angiogenesis.[6]

Figure 1. ZM323881 Mechanism of Action on the VEGFR-2 Signaling Pathway.

Quantitative Data: In Vitro Activity

ZM323881 demonstrates potent and selective inhibitory activity in various in vitro assays. The data highlights its sub-nanomolar potency against the isolated VEGFR-2 kinase and nanomolar efficacy in cell-based assays.

| Parameter | Target/Assay | Value (IC50) | Reference |

| Kinase Inhibition | VEGFR-2 (KDR) Tyrosine Kinase | < 2 nM | [1][6][7] |

| VEGFR-1 Tyrosine Kinase | > 50 µM | [1][6] | |

| PDGFRβ, FGFR1, EGFR, erbB2 | > 50 µM | [6] | |

| Cellular Activity | VEGF-A-Induced Endothelial Cell Proliferation (HUVEC) | 8 nM | [1][6] |

| EGF-Induced HUVEC Proliferation | 1.9 µM | [5] | |

| bFGF-Induced HUVEC Proliferation | 1.6 µM | [5] |

Table 1. Summary of in vitro inhibitory concentrations (IC50) for this compound.

In Vivo Activity

Publicly available data on the anti-tumor efficacy of ZM323881 in preclinical xenograft models is limited. The primary in vivo studies have focused on its immediate effect on vascular permeability.

In a key study using perfused mesenteric microvessels in frogs, ZM323881 at a concentration of 10 nM was shown to reversibly abolish the increase in vascular permeability induced by VEGF-A.[1][7] This finding confirms that the compound is active in vivo and effectively blocks the physiological response to VEGFR-2 activation.[1] However, comprehensive studies detailing dosing regimens (e.g., mg/kg), administration routes, and quantitative tumor growth inhibition in mouse models are not readily found in the literature.

Detailed Experimental Protocols

The following protocols are standard methodologies for evaluating the anti-angiogenic properties of a VEGFR-2 inhibitor like ZM323881.

Endothelial Cell Proliferation Assay (MTT/XTT or ³H-Thymidine Incorporation)

This assay measures the ability of an inhibitor to block VEGF-induced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Growth Medium (EGM-2)

-

Basal Medium (e.g., M199) with low serum (0.5-1% FBS)

-

Recombinant Human VEGF-A

-

This compound (stock solution in DMSO)

-

96-well tissue culture plates

-

MTT or XTT reagent, or [³H]-Thymidine

-

Plate reader (spectrophotometer or scintillation counter)

Protocol:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in full EGM-2 medium. Allow cells to adhere overnight.

-